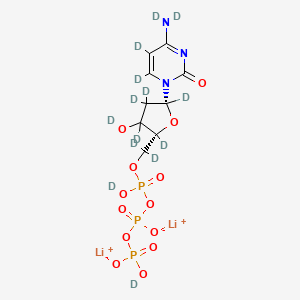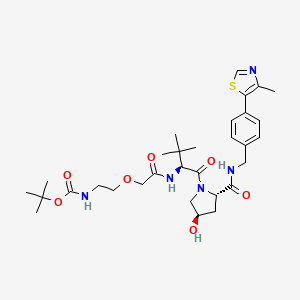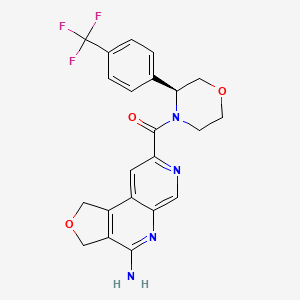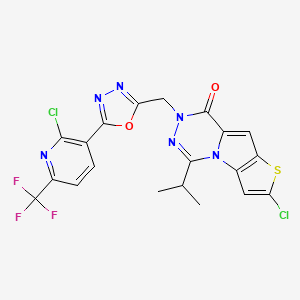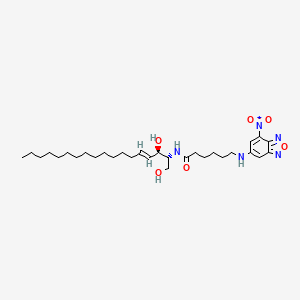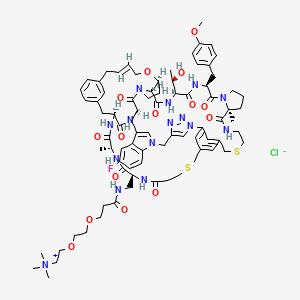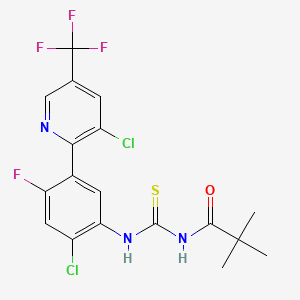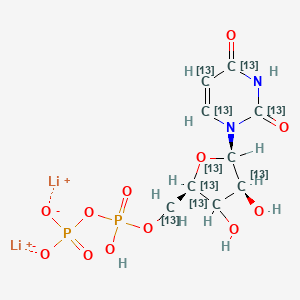
Uridine 5'-diphosphate-13C9 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-diphosphate-13C9 (dilithium) is a compound where the uridine 5’-diphosphate molecule is labeled with carbon-13 isotopes. This labeling is significant for various scientific research applications, particularly in the fields of biochemistry and pharmacology. Uridine 5’-diphosphate itself is a pyrimidine ribonucleotide that plays a crucial role in the metabolism of carbohydrates and the synthesis of glycogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into the uridine 5’-diphosphate molecule. This process typically starts with the synthesis of uridine labeled with carbon-13, followed by phosphorylation to produce uridine 5’-diphosphate-13C9. The final step involves the formation of the dilithium salt. The reaction conditions often require controlled environments to ensure the stability and purity of the labeled compound .
Industrial Production Methods
Industrial production of uridine 5’-diphosphate-13C9 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes the use of specialized reactors and purification systems to isolate the labeled compound. Quality control measures are implemented to verify the isotopic labeling and the chemical purity of the final product .
化学反応の分析
Types of Reactions
Uridine 5’-diphosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uridine 5’-diphosphate-13C9 (dilithium) can produce uridine 5’-diphosphate-13C9 (dilithium) oxide, while reduction can yield uridine 5’-diphosphate-13C9 (dilithium) hydride .
科学的研究の応用
Uridine 5’-diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of uridine in biochemical pathways.
Biology: Employed in studies of nucleic acid metabolism and the role of uridine in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of uridine 5’-diphosphate-13C9 (dilithium) involves its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an agonist for the P2Y6 receptor, with an EC50 of 0.013 μM for the human P2Y6 receptor. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular functions, including glycogen synthesis and energy metabolism .
類似化合物との比較
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.
Uridine 5’-monophosphate-13C9 (dilithium): A monophosphate version labeled with carbon-13 isotopes.
Uniqueness
Uridine 5’-diphosphate-13C9 (dilithium) is unique due to its specific isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of uridine metabolism is crucial .
特性
分子式 |
C9H12Li2N2O12P2 |
|---|---|
分子量 |
425.0 g/mol |
IUPAC名 |
dilithium;[[(2R,4S,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChIキー |
JUXAWRZUJHDAOE-LXQKCEQWSA-L |
異性体SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
正規SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


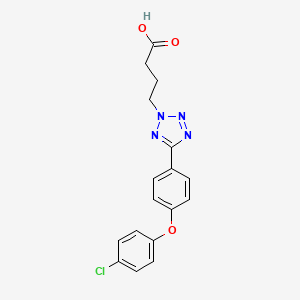
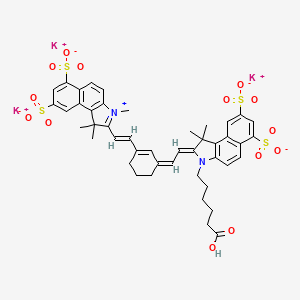
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
